Tert-butyl 2-(2-methoxy-2-oxoethylidene)-7-azaspiro[3.5]nonane-7-carboxylate
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Overview
Description
Tert-butyl 2-(2-methoxy-2-oxoethylidene)-7-azaspiro[35]nonane-7-carboxylate is an organic compound with a unique spirocyclic structure This compound is characterized by its spiro[35]nonane core, which is a bicyclic system where two rings share a single atom
Preparation Methods
The synthesis of tert-butyl 2-(2-methoxy-2-oxoethylidene)-7-azaspiro[3.5]nonane-7-carboxylate typically involves a series of chemical reactions starting from readily available precursors. The synthetic route often includes:
Formation of the spirocyclic core: This step involves the cyclization of a linear precursor to form the spiro[3.5]nonane structure.
Introduction of functional groups: The tert-butyl and methoxy groups are introduced through substitution reactions.
Final esterification: The carboxylate group is formed through an esterification reaction, typically using tert-butyl alcohol and a suitable acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Tert-butyl 2-(2-methoxy-2-oxoethylidene)-7-azaspiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles, such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
Tert-butyl 2-(2-methoxy-2-oxoethylidene)-7-azaspiro[3.5]nonane-7-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-methoxy-2-oxoethylidene)-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The methoxy and tert-butyl groups enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include:
Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate: This compound shares the spiro[3.5]nonane core but lacks the methoxy group, resulting in different chemical properties and applications.
Tert-butyl 2-(4-methoxybenzyl)-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate: This compound has a similar structure but with a benzyl group instead of the methoxy group, leading to variations in reactivity and biological activity.
The uniqueness of tert-butyl 2-(2-methoxy-2-oxoethylidene)-7-azaspiro[3.5]nonane-7-carboxylate lies in its combination of functional groups and spirocyclic structure, which confer specific chemical and biological properties not found in its analogs.
Properties
Molecular Formula |
C16H25NO4 |
---|---|
Molecular Weight |
295.37 g/mol |
IUPAC Name |
tert-butyl 2-(2-methoxy-2-oxoethylidene)-7-azaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C16H25NO4/c1-15(2,3)21-14(19)17-7-5-16(6-8-17)10-12(11-16)9-13(18)20-4/h9H,5-8,10-11H2,1-4H3 |
InChI Key |
ODBRNKDMTAXCLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=CC(=O)OC)C2 |
Origin of Product |
United States |
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